3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one
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Overview
Description
3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one is a heterocyclic compound that contains an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one typically involves the reaction of 4-bromobenzaldehyde with phenylacetic acid in the presence of a base to form an intermediate. This intermediate is then cyclized to form the oxazole ring under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Another bromophenyl derivative with different biological activities.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with similar structural features but different applications.
Uniqueness
3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
65785-85-5 |
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Molecular Formula |
C17H12BrNO3 |
Molecular Weight |
358.2 g/mol |
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C17H12BrNO3/c18-14-8-6-12(7-9-14)15(20)10-19-11-16(22-17(19)21)13-4-2-1-3-5-13/h1-9,11H,10H2 |
InChI Key |
ILZPVHADNMGUFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)O2)CC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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